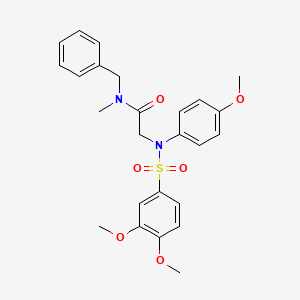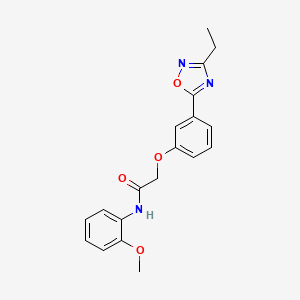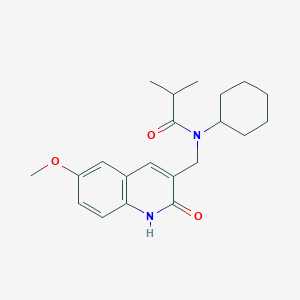
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide, also known as CMPI, is a chemical compound that has shown promising results in scientific research. CMPI belongs to the class of compounds known as quinolinyl amides, which have been found to possess various biological activities.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide has been found to have various biological activities, including anticancer, antitumor, and anti-inflammatory properties. In a study conducted by Liu et al. (2019), this compound was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. (2018) showed that this compound had potent antitumor activity against liver cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide is not fully understood. However, studies have shown that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In a study conducted by Li et al. (2018), this compound was found to induce apoptosis in liver cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its potent biological activities. This compound has been found to have anticancer, antitumor, and anti-inflammatory properties, making it a promising compound for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide include further elucidation of its mechanism of action, investigation of its pharmacokinetics and pharmacodynamics in vivo, and evaluation of its safety and toxicity.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid with cyclohexylamine and isobutyryl chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through recrystallization. The yield of the synthesis method is reported to be around 60%.
properties
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-14(2)21(25)23(17-7-5-4-6-8-17)13-16-11-15-12-18(26-3)9-10-19(15)22-20(16)24/h9-12,14,17H,4-8,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMGZDFBADEUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

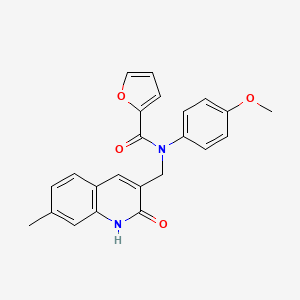
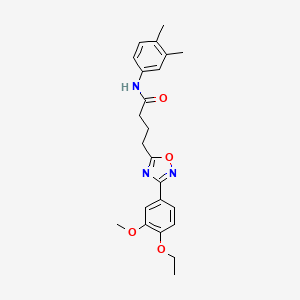
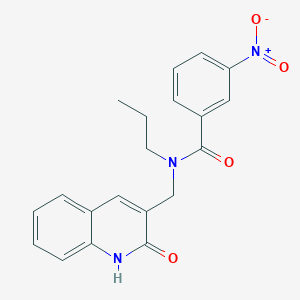
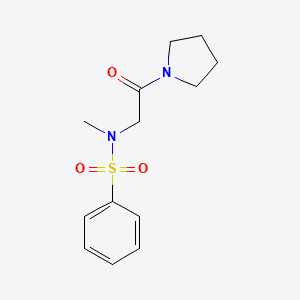
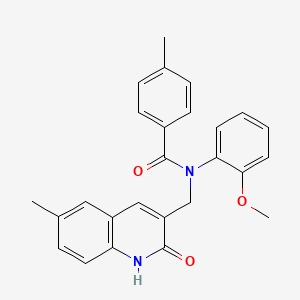
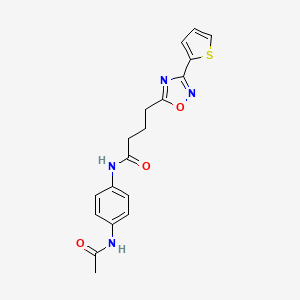
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
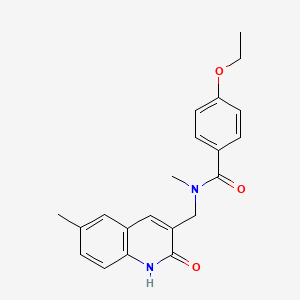
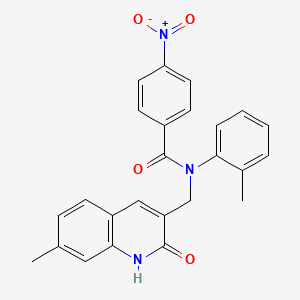
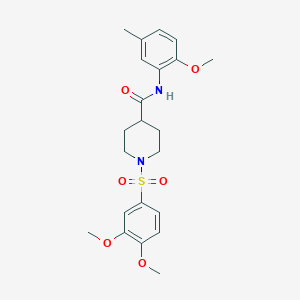
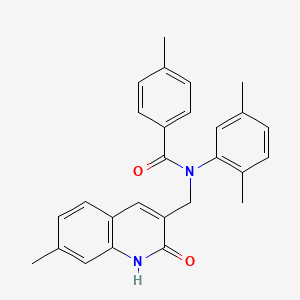
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
